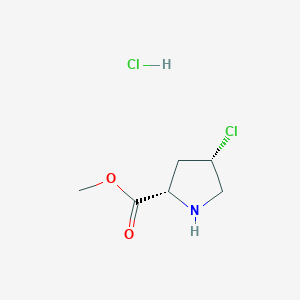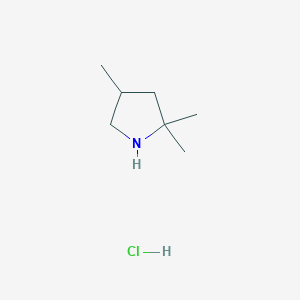
Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate; hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral pyrrolidine derivative that has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride is not well understood. However, it is believed that this compound acts as a chiral auxiliary in asymmetric synthesis and as a precursor in the synthesis of biologically active compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride are not well understood. However, it has been reported that this compound exhibits low toxicity and is relatively stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride in lab experiments is its potential use as a chiral auxiliary in asymmetric synthesis. This compound is also relatively stable and exhibits low toxicity, making it a safe and easy-to-handle reagent. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride. One possible direction is the development of new and efficient synthesis methods for this compound. Another possible direction is the study of its potential applications in the synthesis of biologically active compounds. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesemethoden
Methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride can be synthesized by various methods. One of the most common methods is the reaction of L-proline with ethyl chloroformate, which yields the intermediate ethyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate. This intermediate is then reacted with methylamine hydrochloride to yield the final product, methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride.
Wissenschaftliche Forschungsanwendungen
Methyl (Methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride)-4-chloropyrrolidine-2-carboxylate; hydrochloride has potential applications in various fields of scientific research. This compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use in the synthesis of biologically active compounds.
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-chloropyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBYUDGQEJTGDN-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138987487 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2779757.png)
![2-Chloro-N-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]propanamide](/img/structure/B2779759.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2779760.png)
![5-chloro-N-[2-(1H-imidazol-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2779761.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[1-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]indole](/img/structure/B2779762.png)

![8-[(4-Methoxyphenyl)methyl]-1,6,7-trimethyl-3-(2-piperidylethyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779764.png)

![6-[4-[2-(2-Chloro-6-fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2779768.png)
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)


![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)